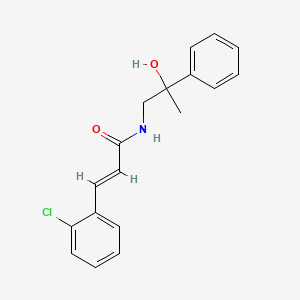

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide is an organic compound characterized by the presence of a chlorophenyl group, a hydroxyphenylpropyl group, and an acrylamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-hydroxy-2-phenylpropylamine.

Formation of Intermediate: The aldehyde group of 2-chlorobenzaldehyde reacts with the amine group of 2-hydroxy-2-phenylpropylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Acrylamide Formation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

- Substitution

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

生物活性

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide is an organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and interaction with biological systems, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a chlorophenyl group, which may enhance lipophilicity, potentially influencing its pharmacokinetics and biological interactions. The acrylamide functional group is known for its reactivity, particularly in covalent bonding with biological nucleophiles.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Interactions : The acrylamide moiety can react with biological nucleophiles such as proteins and DNA through Michael addition reactions, leading to potential cytotoxic effects .

- Oxidative Stress Induction : Studies have shown that acrylamides can activate oxidative stress responses in cells, which may contribute to their cytotoxicity .

- Reactivity with Glutathione : The compound's reactivity with glutathione (GSH), a major antioxidant in cells, can lead to disturbances in redox balance, making cells more susceptible to reactive oxygen species .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities:

- Cytotoxicity : The compound showed cytotoxic effects in various cell lines, correlating with its reactivity profile.

- Melanin Production Inhibition : Similar compounds have been reported to inhibit melanin production in melanoma cell lines, suggesting a potential application in skin-related therapies .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | Structure | Antimicrobial properties |

| N-(4-Chlorophenyl)acrylamide | Structure | Potential anticancer activity |

| 3-(4-Chlorophenyl)-N-methylacrylamide | Structure | Inhibitory effects on tumor growth |

| This compound | Structure | Unique combination of functional groups |

This table illustrates how the specific combination of functional groups in this compound may lead to distinct biological activities not observed in other analogs.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Optimizing these synthetic routes is crucial for achieving high yield and purity of the final product. Common methods include:

- Acrylamide Formation : Utilizing appropriate reagents to form the acrylamide functional group.

- Chlorination : Introducing the chlorophenyl group through chlorination reactions.

Case Studies

Recent studies have focused on evaluating the safety profile and therapeutic potential of similar acrylamide derivatives. For instance, research on related compounds has demonstrated:

- Safety Assessments : In vitro evaluations showed no cytotoxicity in human keratinocytes and fibroblasts, indicating a favorable safety profile for potential therapeutic applications .

- Therapeutic Potentials : Some derivatives have shown promise in inhibiting melanin production, suggesting applications in dermatological treatments.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide, and how can reaction conditions be optimized?

- Methodological Answer :

- Coupling Agents : Use carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate acrylamide bond formation between the carboxylic acid and amine precursors .

- Solvent Systems : Employ polar aprotic solvents (e.g., DMF) under ice-cooled conditions to minimize side reactions. Post-reaction, use mixed solvents like ethyl acetate and petroleum ether for crystallization .

- Purification : Column chromatography (silica gel, gradient elution) is critical for isolating the (E)-isomer. Confirm purity via TLC and elemental analysis .

- Yield Optimization : Monitor reaction progress using NMR spectroscopy to detect intermediates and adjust stoichiometric ratios of reactants.

Q. What spectroscopic and analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : Use 1H- and 13C-NMR to verify stereochemistry (e.g., coupling constants for trans double bonds) and substitution patterns on the chlorophenyl and hydroxypropyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation. Electrospray ionization (ESI) is suitable for polar acrylamides .

- Elemental Analysis : Validate empirical formulas (C, H, N, Cl) with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. How do stereochemical and conformational properties of this compound influence its intermolecular interactions?

- Methodological Answer :

- X-ray Crystallography : Determine dihedral angles between the chlorophenyl and acrylamide moieties (e.g., angles ~76.7° observed in structurally related compounds) to assess planarity and steric hindrance .

- Hydrogen Bonding : Analyze N–H⋯O interactions in crystal packing (e.g., chain formation along the b-axis) using refinement software like SHELXL. Hydrogen atoms should be geometrically optimized with Uiso(H)=1.2Ueq(C) .

- Data Collection : Use a Rigaku Saturn CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at low temperatures (113 K) to minimize thermal motion artifacts .

Q. What computational strategies can predict bioactivity based on structural features of this acrylamide derivative?

- Methodological Answer :

- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the chlorophenyl group’s electron-withdrawing effects and the hydroxypropyl group’s hydrogen-bonding potential.

- QSAR Modeling : Correlate substituent effects (e.g., Cl position, steric bulk) with activity data from analogs. Use descriptors like logP, polar surface area, and dipole moments .

- MD Simulations : Simulate solvation dynamics in water or lipid bilayers to assess membrane permeability.

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?

- Methodological Answer :

- Batch Analysis : Compare purity levels across synthesized batches using HPLC (≥98% purity threshold). Impurities like (Z)-isomers or unreacted precursors can skew bioassays .

- Crystallographic Validation : Cross-reference NMR-derived conformations with X-ray structures to rule out solution-phase vs. solid-state discrepancies .

- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions.

属性

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c1-18(22,15-8-3-2-4-9-15)13-20-17(21)12-11-14-7-5-6-10-16(14)19/h2-12,22H,13H2,1H3,(H,20,21)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZXCZCGKIJRNJ-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CC=C1Cl)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CC=C1Cl)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。